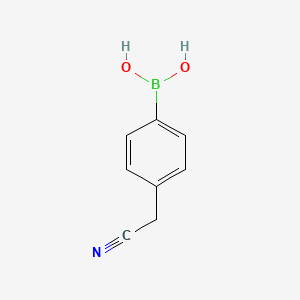

4-(Cyanomethyl)benzeneboronic acid

Description

Foundational Principles of Organoboron Chemistry in Chemical Transformations

The utility of organoboron compounds stems from the unique electronic nature of the boron atom. With a vacant p-orbital, the boron in boronic acids acts as a mild Lewis acid, capable of accepting a pair of electrons. researchgate.net This property is central to their reactivity, particularly in the famed Suzuki-Miyaura cross-coupling reaction. numberanalytics.comnumberanalytics.com In this palladium-catalyzed reaction, the organoboron compound undergoes transmetalation with a palladium(II) species, a critical step that facilitates the formation of new carbon-carbon bonds. nih.gov

Beyond cross-coupling, organoboron compounds participate in a range of other important reactions, including hydroboration, where a boron-hydrogen bond adds across a double or triple bond, and additions to carbonyl groups. numberanalytics.comnumberanalytics.com The carbon-boron bond, with its low polarity, is generally stable yet readily undergoes oxidation or protonolysis to yield a variety of organic products like alcohols and carbonyl compounds. wikipedia.org

Contextualizing 4-(Cyanomethyl)benzeneboronic Acid within the Boronic Acid Class

This compound belongs to the family of substituted phenylboronic acids. Its structure incorporates a cyanomethyl group (-CH2CN) at the para position of the phenyl ring. This specific substitution pattern imparts unique reactivity and properties to the molecule, making it a valuable building block in the synthesis of more complex structures. The presence of the cyano group can influence the electronic properties of the boronic acid, potentially affecting its reactivity in coupling reactions and providing a handle for further functionalization.

Table 1: Properties of this compound

| Property | Value |

| CAS Number | 91983-26-5 sigmaaldrich.com |

| Molecular Formula | C8H8BNO2 sigmaaldrich.com |

| Molecular Weight | 160.97 g/mol sigmaaldrich.com |

| Appearance | Solid sigmaaldrich.com |

| InChI Key | YKVMTTIYBSVPEQ-UHFFFAOYSA-N sigmaaldrich.com |

This data is compiled from multiple sources and is intended for informational purposes.

Historical Development of Boronic Acid Utility in Research

The journey of boronic acids in chemistry began in 1860 when Edward Frankland first reported the synthesis of a boronic acid. nih.govwikipedia.org However, it was the groundbreaking work of Herbert C. Brown in the mid-20th century on hydroboration that truly unlocked the synthetic potential of organoboron compounds, earning him the Nobel Prize in Chemistry in 1979. numberanalytics.comethernet.edu.et

The subsequent development of the Suzuki-Miyaura cross-coupling reaction in the late 1970s and 1980s by Akira Suzuki and Norio Miyaura further propelled boronic acids to the forefront of organic chemistry. numberanalytics.comethernet.edu.et This powerful carbon-carbon bond-forming reaction has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and advanced materials. boronmolecular.com

Initially, the synthesis of arylboronic acids often involved the use of Grignard reagents or organolithium compounds with borate (B1201080) esters. nih.govwordpress.com Over the years, more efficient and versatile methods have been developed, including transition metal-catalyzed C-H borylation, which allows for the direct installation of a boronic acid group onto an aromatic ring. nih.govorganic-chemistry.org Research into boronic acids has expanded dramatically in recent decades, with applications now extending to materials science, sensor development, and medicinal chemistry. boronmolecular.comnih.govrsc.org The ability of boronic acids to reversibly bind with diols, such as those found in saccharides, has led to their use in the development of sensors for glucose and other important biological molecules. boronmolecular.comrsc.orgxmu.edu.cn

Properties

IUPAC Name |

[4-(cyanomethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BNO2/c10-6-5-7-1-3-8(4-2-7)9(11)12/h1-4,11-12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKVMTTIYBSVPEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)CC#N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80378390 | |

| Record name | [4-(Cyanomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91983-26-5 | |

| Record name | [4-(Cyanomethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80378390 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Cyanomethyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Exploration of Reactivity and Mechanistic Pathways in 4 Cyanomethyl Benzeneboronic Acid Chemistry

Mechanistic Insights into Boronic Acid Reactivity Profiles

Boronic acids are widely utilized in organic synthesis, largely due to their role in carbon-carbon bond-forming reactions. Their reactivity is governed by the Lewis acidic nature of the boron atom and its ability to form a boronate complex. The general mechanism for many reactions involving boronic acids, such as the renowned Suzuki-Miyaura coupling, involves a catalytic cycle with a transition metal, typically palladium. youtube.comlibretexts.orgyoutube.com This cycle classically involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Initially, a low-valent palladium(0) catalyst undergoes oxidative addition with an organic halide. youtube.com This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium(II) center. This step often requires the presence of a base to activate the boronic acid, forming a more nucleophilic "ate" complex. youtube.com The structure and reactivity of the boronic acid, including the electronic and steric properties of its substituents, can significantly influence the rate and efficiency of this transmetalation step. nih.gov Finally, reductive elimination from the palladium(II) intermediate yields the desired cross-coupled product and regenerates the palladium(0) catalyst, allowing the cycle to continue. libretexts.org

The pKa of the boronic acid is a crucial factor influencing its reactivity, as it dictates the ease of formation of the reactive boronate species. nih.gov The nature of the substituents on the aromatic ring of an arylboronic acid can modulate its Lewis acidity and, consequently, its participation in the catalytic cycle.

Influence of the Cyanomethyl Moiety on Aromatic Boronic Acid Reactivity

The presence of a cyanomethyl group (-CH2CN) at the para-position of benzeneboronic acid introduces specific electronic and steric effects that influence its reactivity. The cyano group is strongly electron-withdrawing, which can impact the Lewis acidity of the boronic acid functional group. This electronic pull can affect the ease of transmetalation in cross-coupling reactions.

The nitrile functional group itself is generally stable under many reaction conditions, making it a valuable functional handle for further synthetic transformations. nih.gov However, it can also participate in or be influenced by certain catalytic processes. For instance, the nitrile group can potentially coordinate to metal centers, which could either be a deactivating step by inhibiting the catalyst or a productive step in certain catalytic cycles. nih.gov Research has shown that nitrile-functionalized ligands can enhance the catalytic activity of palladium complexes in Suzuki-Miyaura reactions. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions

4-(Cyanomethyl)benzeneboronic acid is a versatile reagent in various transition metal-catalyzed cross-coupling reactions, enabling the introduction of the 4-(cyanomethyl)phenyl moiety onto a wide range of molecular scaffolds.

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds, and this compound is a competent coupling partner in these transformations. sigmaaldrich.comscbt.com This reaction typically involves the coupling of the boronic acid with an organic halide or triflate in the presence of a palladium catalyst and a base. libretexts.org

The choice of catalyst system, particularly the palladium source and the supporting ligand, is critical for achieving high efficiency and yield in Suzuki-Miyaura reactions. Various palladium sources, such as palladium acetate (B1210297) (Pd(OAc)2) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4), have been successfully employed. orgsyn.orgambeed.com

The ligands coordinated to the palladium center play a crucial role in stabilizing the catalyst, modulating its reactivity, and facilitating the different steps of the catalytic cycle. nih.gov Electron-rich and sterically bulky phosphine (B1218219) ligands, such as SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) and XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl), have been shown to be highly effective in promoting the coupling of challenging substrates, including those with electron-withdrawing groups. nih.govnih.gov The use of N-heterocyclic carbene (NHC) ligands has also gained prominence, offering enhanced stability and catalytic activity. nih.gov Studies have shown that nitrile-functionalized NHC-palladium complexes can exhibit increased catalytic activity in Suzuki-Miyaura reactions. nih.gov The solvent and base combination also significantly impacts the reaction outcome, with systems like potassium phosphate (B84403) (K3PO4) in dioxane/water being commonly used. nih.gov

Table 1: Exemplary Catalyst Systems for Suzuki-Miyaura Reactions

| Palladium Source | Ligand | Base | Solvent | Reference |

| Pd(PPh3)4 | Triphenylphosphine | Cs2CO3 | Toluene/Ethanol | ambeed.com |

| Pd(OAc)2 | SPhos | K3PO4 | n-Butanol | nih.gov |

| (NHC)2PdBr2 | NHC | KOH | Water/2-Propanol | nih.gov |

| Pd2(dba)3 | RuPhos | K3PO4 | Not Specified | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

The Suzuki-Miyaura reaction is renowned for its broad substrate scope and excellent functional group tolerance. nih.govrsc.org this compound can be coupled with a wide variety of aryl and heteroaryl halides (bromides, iodides, and in some cases, chlorides). nih.govnih.gov This allows for the synthesis of a diverse array of biaryl and heteroaryl-aryl structures containing the cyanomethylphenyl group.

The reaction conditions can often be tuned to tolerate sensitive functional groups on either coupling partner. rsc.org For instance, the use of milder bases and lower reaction temperatures can prevent the degradation of base-sensitive functionalities. The cyanomethyl group itself is generally well-tolerated in these reactions. The development of robust catalyst systems has expanded the scope to include previously challenging substrates, such as sterically hindered and electron-deficient partners. nih.govnih.gov

Table 2: Substrate Scope in Suzuki-Miyaura Coupling with this compound (Illustrative)

| Aryl/Heteroaryl Halide | Product | Catalyst System | Yield | Reference |

| 4-Bromobenzonitrile | 4,4'-Dicyanodiphenylmethane | Pd-bpydc-La | Good | researchgate.net |

| 4-Bromoanisole | 4-Methoxy-4'-(cyanomethyl)biphenyl | Pd-bpydc-La | Good | researchgate.net |

| 4-Chlorobenzonitrile | 4'-(Cyanomethyl)-[1,1'-biphenyl]-4-carbonitrile | Pd(OAc)2/RuPhos | 82% (with benzothiophen-2-yltrifluoroborate) | nih.gov |

| Aryl Chloride | Biaryl Product | Pd/SPhos | Good to Excellent | nih.gov |

This table provides representative examples; specific yields and conditions vary based on the exact substrates and catalyst systems used.

Other Coupling Methodologies

Beyond the Suzuki-Miyaura reaction, this compound can participate in other transition metal-catalyzed transformations. For instance, boronic acids can undergo copper-catalyzed homocoupling reactions, which can sometimes be an undesired side reaction in cross-coupling protocols. nih.gov

Furthermore, the nitrile functionality within the molecule opens up avenues for other types of reactions. Transition-metal-catalyzed additions of boronic acids across the cyano group can lead to the formation of ketones or other nitrogen-containing heterocycles, representing a different mode of reactivity for this compound. nih.gov Additionally, metal-free coupling reactions have been reported for arylboronic acids. sigmaaldrich.com There are also reports of direct C-H functionalization reactions of certain substrates with arylboronic acids, sometimes induced by light, which represents an atom-economical approach to forming new C-C bonds. organic-chemistry.org

Metal-Free Transformations and Organocatalysis

The development of metal-free organic reactions is a significant area of research, driven by the need for more sustainable and economical synthetic methods. acs.org Boronic acids are versatile reagents that can participate in a variety of metal-free transformations. nih.govacs.org

One notable metal-free reaction involving arylboronic acids is amination. For instance, a metal-free synthesis of primary aromatic amines from various arylboronic acids has been developed using O-(2,4-dinitrophenyl)hydroxylamine as the aminating agent. organic-chemistry.org This reaction proceeds under mild conditions and is tolerant of a range of functional groups. While this compound was not explicitly included in the substrate scope of this particular study, the tolerance for other electron-withdrawing groups suggests its potential compatibility. The cyanomethyl group, being moderately electron-withdrawing, would likely influence the rate of the key 1,2-aryl migration step. organic-chemistry.org

Arylboronic acids can also serve as catalysts in their own right, acting as Lewis acids to activate substrates. This property is particularly relevant in organocatalysis. For example, arylboronic acids have been shown to catalyze dehydrative C-alkylation and allylation reactions. cymitquimica.com In these reactions, the boronic acid activates an alcohol towards nucleophilic attack. The electronic nature of the substituent on the phenyl ring of the boronic acid can impact its catalytic activity. The electron-withdrawing character of the cyanomethyl group in this compound would be expected to increase the Lewis acidity of the boron center, potentially enhancing its catalytic efficacy in such transformations.

Furthermore, metal-free reductive couplings between boronic acids and N-tosylhydrazones have been reported, providing a powerful method for carbon-carbon bond formation. nih.gov These reactions are generally tolerant of a wide array of functional groups. The application of this methodology to this compound could provide a direct route to the synthesis of molecules containing the 4-(cyanomethyl)benzyl moiety.

While specific data is not available, the table below conceptualizes potential metal-free transformations of this compound based on established reactivity patterns of other arylboronic acids.

| Reaction Type | Potential Reactant | Potential Product | Catalyst/Reagent |

| Amination | O-(2,4-dinitrophenyl)hydroxylamine | 4-(Cyanomethyl)aniline | Metal-free |

| C-Alkylation Catalyst | Benzylic Alcohols | C-Alkylated Products | This compound |

| Reductive Coupling | N-Tosylhydrazones | Substituted (4-cyanomethyl)benzyl compounds | Metal-free |

Stereoselective and Enantioselective Reaction Development

The development of stereoselective and enantioselective reactions using boronic acids is a frontier in organic synthesis. Organocatalysis has emerged as a powerful tool in this domain, often employing chiral catalysts to induce stereoselectivity. youtube.com

Chiral organocatalysts, in cooperation with boronic acids, can facilitate enantioselective conjugate additions. For example, the enantioselective 1,4-addition of cycloalkanones to α,β-unsaturated carboxylic acids has been achieved using a combination of a chiral secondary amine and an arylboronic acid. youtube.com In this dual catalytic system, the boronic acid activates the carboxylic acid. The Lewis acidity of this compound could make it a suitable candidate for such reactions, although its specific performance in terms of yield and enantioselectivity would require experimental validation.

While not strictly organocatalytic, the development of enantioselective reactions catalyzed by transition metals with chiral ligands often involves boronic acids as key reagents. For instance, rhodium-catalyzed enantioselective conjugate additions of phenylboronic acid to enones have been reported. google.com The electronic properties of the boronic acid can play a role in the efficiency of these reactions.

Furthermore, the synthesis of chiral α-arylglycine derivatives has been accomplished through a palladium-catalyzed asymmetric three-component reaction involving arylboronic acids, glyoxylic acid, and sulfonamides. mdpi.com The substrate scope of this reaction included phenylboronic acids with both electron-donating and electron-withdrawing substituents, suggesting that this compound could be a viable substrate, leading to the formation of a chiral α-amino acid derivative bearing the cyanomethylphenyl group.

The table below illustrates hypothetical stereoselective reactions where this compound could be a potential substrate, based on analogous reactions with other boronic acids.

| Reaction Type | Potential Reactants | Potential Chiral Product | Catalytic System | Potential Enantiomeric Excess (ee) |

| Conjugate Addition | Cycloalkanone, α,β-Unsaturated Carboxylic Acid | Chiral 1,4-adduct | Chiral Amine / this compound | High (Hypothetical) |

| Three-Component Reaction | Glyoxylic acid, Sulfonamide | Chiral α-(4-cyanomethylphenyl)glycine derivative | Pd(TFA)₂ / Chiral Ligand | Good to Excellent (Hypothetical) |

It is important to reiterate that the reactivity and outcomes presented in this article for this compound are largely predictive and based on the established chemistry of other arylboronic acids. Detailed experimental investigation is necessary to confirm these potential applications and to fully elucidate the mechanistic pathways involved.

Applications in Targeted Molecular Construction and Chemical Innovation

Strategic Building Blocks for Complex Organic Molecules

Boronic acids are highly valued as building blocks in organic synthesis due to their stability, moderate reactivity, and ease of handling. researchgate.net They are fundamental reagents in a variety of chemical reactions, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling, a powerful method for creating carbon-carbon bonds. researchgate.net This reaction is a staple in the pharmaceutical industry, accounting for a significant percentage of all processes run. researchgate.net

4-(Cyanomethyl)benzeneboronic acid exemplifies the utility of a bifunctional building block. Its boronic acid group readily participates in palladium-catalyzed cross-coupling reactions, allowing for the precise attachment of its phenyl ring structure to other molecular fragments. mdpi.com Simultaneously, the cyanomethyl group (a nitrile attached to a methylene (B1212753) bridge) serves as a versatile chemical handle. This group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various cycloaddition reactions, providing multiple pathways for further molecular elaboration. This dual functionality enables chemists to construct complex molecular architectures in a planned, step-by-step manner, making it a strategic component in the synthesis of intricate organic compounds. dartmouth.edu

Role in Pharmaceutical and Agrochemical Synthesis

The unique structural features of this compound make it a significant tool in the development of new pharmaceutical and agrochemical agents.

Precursors for Bioactive Compounds

This compound is identified as a crucial compound in biomedical research and is frequently used in drug discovery programs. It serves as a key starting material or intermediate for the synthesis of novel therapeutic agents aimed at a range of diseases, including cancer and diabetes. Its utility lies in its ability to be incorporated into a larger molecule that is designed to interact with a specific biological target, such as an enzyme. The compound itself can exhibit inhibitory effects against certain enzymes, making its structural motif of interest for designing more potent and selective bioactive compounds.

Design and Synthesis of Drug Discovery Scaffolds

In the field of medicinal chemistry, a "scaffold" is a core molecular structure upon which a variety of chemical modifications can be made to create a library of related compounds for biological screening. Boron-containing compounds, including boronic acids, are increasingly used to create new structural scaffolds for drug development. nih.gov

This compound is an excellent candidate for scaffold-based drug design. The rigid phenyl ring provides a stable, well-defined three-dimensional framework. The boronic acid functional group can be used in coupling reactions (like the Suzuki reaction) to attach a diverse range of chemical groups, exploring how different substituents affect biological activity. mdpi.com The cyanomethyl group provides an additional point for modification, allowing chemists to fine-tune properties like solubility, polarity, and binding interactions. This systematic approach enables the efficient exploration of chemical space to identify new drug candidates. nih.gov

Contributions to Advanced Materials Science

The application of this compound extends beyond biology into the realm of materials science, where its specific chemical properties are exploited to create functional materials with ordered structures.

Integration into Polymer Architectures

Boronic acids can be incorporated into polymers to create advanced functional materials. utwente.nl this compound can be integrated into polymer chains either as part of the main backbone or as a pendant side group. For instance, boronic acid functionalities can be grafted onto the side chains of pre-formed polymers, such as poly(amido amine)s, through standard coupling reactions. utwente.nl

Furthermore, the reactive nature of the boronic acid group makes it a suitable linker for the construction of Covalent Organic Frameworks (COFs). nih.gov COFs are highly ordered, porous crystalline polymers with potential applications in gas storage, catalysis, and electronics. The ability of boronic acids to form strong, reversible covalent bonds is central to the formation of these stable, well-defined polymeric networks. nih.govambeed.com

Self-Assembling Systems and Supramolecular Chemistry

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. Boronic acids have gained significant popularity in this field because the –B(OH)₂ group can act as both a hydrogen bond donor and acceptor, similar to more common functional groups like carboxylic acids. nih.gov

The structure of this compound is particularly well-suited for creating self-assembling systems. The boronic acid group can form strong hydrogen bonds with itself or with other hydrogen-bond-accepting groups. The nitrogen atom of the cyano group also acts as a hydrogen bond acceptor. nih.gov Research on the closely related 4-cyanophenylboronic acid has shown that these interactions can direct molecules to organize themselves into highly ordered, extended structures. nih.govnih.gov Depending on the specific conditions and the presence of other molecules, these self-assembling systems can form exotic networks in the solid state, such as stacked layers, helical chains, and crossed ribbons. nih.govnih.gov This predictable, interaction-driven organization is a key principle in the bottom-up fabrication of novel nanomaterials.

Development of Chemical Probes and Sensors

The inherent ability of the boronic acid group to reversibly bind with 1,2- and 1,3-diols has positioned boronic acids, including this compound and its derivatives, as valuable building blocks in the design of chemical probes and sensors. This reactivity is particularly exploited for the detection of biologically significant molecules such as saccharides and for the sensing of various ions. Research in this area focuses on creating sensors that are highly sensitive and selective, often utilizing fluorescence or electrochemical detection mechanisms.

A notable advancement in this field is the development of fluorescent probes for glucose monitoring, which is crucial for the diagnosis and management of diabetes. While foundational sensor designs have shown promise, their practical application can be limited by factors such as poor water solubility. To address these limitations, researchers have explored the modification of existing sensor backbones.

One such study focused on enhancing the properties of an anthracene-based diboronic acid (P-DBA) probe for glucose detection. By introducing various substituents, including a cyano group, researchers aimed to improve the probe's performance in aqueous environments. The cyano-substituted diboronic acid (CN-DBA) demonstrated significantly improved characteristics for glucose sensing. nih.gov

Key Research Findings on a Cyano-Substituted Diboronic Acid Fluorescent Probe for Glucose

A study systematically modified an anthracene-based diboronic acid (P-DBA) with different functional groups, including fluoro (F-), chloro (Cl-), methoxyl (MeO-), and cyano (CN-), to enhance its glucose sensing capabilities. The resulting cyano-substituted probe (CN-DBA) exhibited superior performance in several key areas. nih.gov

The CN-DBA probe demonstrated good water solubility in an aqueous solution containing a small amount of methanol (B129727) (0.5%). This is a critical improvement for its application in biological systems. Furthermore, it showed highly sensitive recognition of glucose with a low limit of detection (LOD) and remained effective across a physiologically relevant pH range. nih.gov

The practical utility of the CN-DBA probe was validated by its successful application in detecting glucose in complex biological samples, including cell lysates and plasma. The probe provided accurate and precise measurements, indicating its potential for use in clinical diagnostics and biomedical research. nih.gov

| Parameter | Finding | Source |

| Probe | Cyano-substituted anthracene-based diboronic acid (CN-DBA) | nih.gov |

| Target Analyte | Glucose | nih.gov |

| Key Improvement | Enhanced water solubility | nih.gov |

| Limit of Detection (LOD) | 1.51 μM | nih.gov |

| Effective pH Range | 6.0 to 9.0 | nih.gov |

| Application | Detection of glucose in cell lysates and plasma | nih.gov |

The development of such probes underscores the importance of strategic molecular design in creating effective tools for chemical and biological analysis. The incorporation of the cyanomethylphenyl group, or derivatives thereof, can impart desirable properties to sensor molecules, paving the way for more robust and sensitive detection methods.

Computational and Theoretical Studies in Boronic Acid Research

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the electronic structure of 4-(Cyanomethyl)benzeneboronic acid. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to determine various electronic properties. researchgate.net For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in predicting the molecule's reactivity and electronic transitions. researchgate.net

Table 1: Calculated Electronic Properties of Phenylboronic Acid Derivatives

| Compound | Method/Basis Set | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 3-Cyanophenylboronic acid | DFT/B3LYP/6-311++G(d,p) | - | - | 5.66 researchgate.net |

These quantum chemical parameters are essential for understanding the molecule's behavior in various chemical environments and for predicting its potential applications, for instance, as a corrosion inhibitor. researchgate.net

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions, including the identification of intermediates and transition states. For reactions involving this compound, such as Suzuki-Miyaura cross-coupling reactions, computational methods can provide a step-by-step understanding of the catalytic cycle. These studies often employ hybrid quantum mechanics/molecular mechanics (QM/MM) methods to model the reaction in a realistic solvent environment. nih.govnih.gov

The cyanomethyl group can participate in or influence various reactions. For example, the mechanism of metal-free cyanomethylation has been studied computationally. nih.gov In one such study, density functional theory (DFT) and coupled-cluster methods were used to investigate the reaction of aryl alkynoates with acetonitrile (B52724) to form cyanomethylated products. nih.gov The calculations revealed the role of radical intermediates and the energetics of the reaction pathway. nih.gov Although this study does not directly involve this compound, the principles and computational approaches are transferable to understanding reactions involving the cyanomethyl moiety of this compound.

The study of transition states is crucial for determining the kinetics of a reaction. Computational methods can locate the geometry of transition states and calculate their energies, which are then used to determine the activation energy barrier of the reaction. nih.gov This information is vital for optimizing reaction conditions and for designing more efficient catalysts.

Prediction of Spectroscopic Properties from First Principles

First-principles calculations, which are based on quantum mechanics without empirical parameters, can accurately predict various spectroscopic properties of molecules. aps.org For this compound, these methods can be used to simulate its infrared (IR), Raman, nuclear magnetic resonance (NMR), and UV-Visible spectra. nih.gov

Theoretical calculations of vibrational frequencies (IR and Raman) are typically performed using DFT. nih.gov The calculated harmonic frequencies are often scaled by an empirical factor to improve agreement with experimental data. nih.gov These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions.

NMR chemical shifts can also be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach within DFT. nih.gov The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane. nih.gov

The prediction of UV-Visible absorption spectra is achieved through Time-Dependent DFT (TD-DFT) calculations. These calculations provide information about the electronic transitions between molecular orbitals, including the excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities, respectively. For the related 3-cyanophenylboronic acid, TD-DFT calculations have been used to investigate its UV-Vis absorption bands.

Structure-Reactivity Relationships Derived from Theoretical Methods

Theoretical methods are invaluable for establishing structure-reactivity relationships, which provide a framework for understanding how the molecular structure of a compound influences its chemical reactivity. nih.gov For boronic acids, key aspects of their reactivity include their pKa and their binding affinity with diols. nih.gov

Computational studies can probe the effect of substituents on the properties of the boronic acid group. The cyanomethyl group in this compound is an electron-withdrawing group, which is expected to increase the acidity of the boronic acid (lower its pKa) compared to unsubstituted phenylboronic acid. This increased acidity can, in turn, affect its binding with diols and its reactivity in cross-coupling reactions.

By systematically varying the substituents on the phenyl ring and calculating properties such as the pKa and reaction energy barriers, a quantitative structure-activity relationship (QSAR) can be developed. These relationships provide predictive models that can guide the design of new boronic acids with tailored reactivity for specific applications in sensing, materials science, and catalysis. nih.gov

Future Prospects and Emerging Research Frontiers

Sustainable and Green Chemistry Approaches in Synthesis

The chemical industry's increasing focus on sustainability is driving the development of environmentally friendly methods for synthesizing arylboronic acids. Traditional methods often involve harsh reagents and generate significant waste. rsc.org Future research is centered on greener alternatives that minimize environmental impact.

Key areas of development in the green synthesis of arylboronic acids include:

Solvent-Free and Aqueous Systems: A significant push is being made to replace hazardous organic solvents with water or to conduct reactions in solvent-free conditions. inovatus.es For instance, palladium nanoparticle-catalyzed borylation of aryl halides has been successfully performed in polyethylene (B3416737) glycol (PEG), a benign and recyclable solvent. researchgate.net Similarly, micellar conditions using water as a solvent have proven effective for the borylation of aryl bromides. organic-chemistry.org

Energy-Efficient Methods: Microwave-assisted synthesis is emerging as a powerful tool for accelerating reactions and reducing energy consumption. nih.govresearchgate.net This technique has been successfully applied to Suzuki-Miyaura cross-coupling reactions, a key application of boronic acids. nih.gov

Catalyst-Free and Metal-Free Reactions: To further enhance the green profile of boronic acid synthesis, researchers are exploring catalyst-free and metal-free reaction pathways. organic-chemistry.org Photoinduced borylation of haloarenes represents a promising metal-free approach. organic-chemistry.org

One-Pot Syntheses: One-pot procedures, where multiple reaction steps are carried out in the same vessel, are being developed to reduce waste and improve efficiency. rsc.orgresearchgate.net A notable example is the one-pot synthesis of substituted phenanthridines involving a Suzuki cross-coupling reaction. researchgate.net

These green chemistry approaches are not only environmentally beneficial but also offer potential economic advantages through reduced waste disposal costs and increased process efficiency.

Development of Novel Catalytic Systems

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, and 4-(Cyanomethyl)benzeneboronic acid is a valuable coupling partner. The development of novel catalytic systems is crucial for expanding the scope and efficiency of this reaction.

Future research in this area is focused on:

Heterogeneous Catalysts: A major trend is the development of heterogeneous catalysts, which are easily separated from the reaction mixture and can be recycled and reused. inovatus.esresearchgate.netdntb.gov.ua This addresses the cost and contamination issues associated with homogeneous palladium catalysts. nih.gov Metal-Organic Frameworks (MOFs) are being extensively studied as platforms for heterogeneous Suzuki-Miyaura coupling catalysts due to their high surface area and tunable porosity. nih.gov

Ligand Development: The design of new ligands for palladium catalysts continues to be an active area of research. These ligands can enhance catalyst activity, stability, and selectivity. organic-chemistry.org

Palladium-Free Catalysis: While palladium is the most common catalyst for Suzuki-Miyaura reactions, there is growing interest in developing catalysts based on more abundant and less expensive metals.

Low Catalyst Loading: Efforts are being made to develop highly active catalysts that can be used at very low concentrations (ppm levels), which reduces costs and minimizes metal contamination in the final product. nih.gov

| Catalytic System | Key Features | Potential Advantages |

|---|---|---|

| Palladium Nanoparticles in PEG | Solvent-free, recyclable catalyst | Reduced environmental impact, cost-effective |

| Pd@Bipy-PMO | Heterogeneous catalyst, effective in water | High efficiency, recyclability, green solvent |

| Metal-Organic Frameworks (MOFs) | High surface area, tunable porosity, heterogeneous | Easy recovery and reuse, reduced metal contamination |

| Ligand-free Pd in water | Operates with ppm levels of Pd | Cost-effective, reduced metal contamination |

Expansion into New Areas of Chemical Biology

The unique properties of boronic acids make them valuable tools in chemical biology. Their ability to form reversible covalent bonds with diols is particularly useful for interacting with biological molecules like carbohydrates and glycoproteins. nih.gov

Emerging applications of this compound and related compounds in chemical biology include:

Biosensors: Boronic acid-functionalized materials are being developed as recognition elements in biosensors for the detection of cis-diol-containing biomolecules. nih.gov These sensors can be used for diagnostics and for monitoring biological processes. Phenylboronic acid-functionalized chitosan (B1678972) has been explored for glucose sensing. japsonline.com

Drug Delivery: The ability of phenylboronic acid to target sialic acid, which is overexpressed on the surface of some cancer cells, is being exploited for targeted drug delivery. nih.gov Nanoparticles functionalized with phenylboronic acid can be used to deliver chemotherapeutic agents specifically to tumor cells. nih.gov

Bioimaging: Boronic acid-modified nanomaterials, such as carbon dots, are being investigated as fluorescent probes for cellular imaging. nih.gov These probes can be used to visualize the distribution of specific biomolecules within cells.

Cancer Immunotherapy: Phenylboronic acid-functionalized biomaterials are showing promise in cancer immunotherapy by targeting cancer cell surface markers. nih.gov

| Application Area | Mechanism/Target | Potential Impact |

|---|---|---|

| Biosensing | Reversible binding to cis-diols in biomolecules | Early disease diagnosis, monitoring of biological processes |

| Targeted Drug Delivery | Interaction with sialic acid on cancer cells | Reduced side effects of chemotherapy, improved treatment efficacy |

| Bioimaging | Fluorescent labeling of specific cellular components | Enhanced understanding of cellular processes, improved diagnostics |

| Cancer Immunotherapy | Targeting of cancer cell surface markers | Development of new and more effective cancer treatments |

Innovative Applications in Nanoscience and Advanced Functional Materials

The incorporation of this compound into polymers and nanomaterials can impart unique functionalities, opening up new avenues in materials science.

Future research in this domain is focused on:

Functional Polymers: The boronic acid group can be used to create "smart" polymers that respond to changes in their environment, such as pH or the presence of specific molecules. These materials have potential applications in areas like controlled release and self-healing materials.

Metal-Organic Frameworks (MOFs): As mentioned previously, boronic acid-containing linkers can be used to construct MOFs with tailored properties for applications in catalysis, gas storage, and separation. nih.gov

Nanoparticle Functionalization: The surface of nanoparticles can be modified with this compound to create materials with specific recognition capabilities for use in sensing, imaging, and targeted therapies. nih.gov

Advanced Functional Materials: The combination of the boronic acid and cyano groups in this compound can be exploited to create materials with novel optical or electronic properties.

Q & A

Q. What are the standard synthetic routes for preparing 4-(cyanomethyl)benzeneboronic acid, and how are critical reaction parameters optimized?

The synthesis typically involves Suzuki-Miyaura cross-coupling or direct functionalization of pre-existing boronic acid frameworks. Key steps include:

- Catalyst selection : Pd(OAc)₂ or Pd(PPh₃)₄ is often used with ligands like iPr₂NH to enhance reactivity .

- Solvent and temperature : Polar aprotic solvents (e.g., acetonitrile) at 80–100°C improve reaction yields .

- Protection of sensitive groups : The cyanomethyl group may require temporary protection (e.g., silylation) to prevent side reactions during boronation . Characterization is performed via ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm structure and purity .

Q. How is the purity and stability of this compound assessed in storage?

- Purity analysis : Reverse-phase HPLC with UV detection (λ = 254 nm) is standard. A purity threshold of >95% is recommended for research-grade material .

- Storage conditions : Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent boroxine formation. Degradation is monitored via periodic NMR to detect anhydride byproducts .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR spectroscopy : ¹¹B NMR confirms boronic acid integrity (δ = 25–35 ppm for trigonal planar geometry). ¹H NMR identifies cyanomethyl protons (δ = 3.0–3.5 ppm) .

- FT-IR : Peaks at ~3200 cm⁻¹ (B–OH stretch) and ~2250 cm⁻¹ (C≡N stretch) validate functional groups .

Advanced Research Questions

Q. How does the cyanomethyl substituent influence the compound’s binding affinity in diol-recognition applications compared to other boronic acids?

The cyanomethyl group enhances electron-withdrawing effects , lowering the pKa of the boronic acid and improving binding at physiological pH. Comparative studies show:

Q. What strategies mitigate side reactions during palladium-catalyzed cross-coupling of this boronic acid with electron-deficient aryl halides?

- Base optimization : Use weakly basic conditions (e.g., K₂CO₃) to avoid deprotonation of the cyanomethyl group, which can lead to polymerization .

- Ligand design : Bulky ligands (e.g., SPhos) reduce homocoupling of the boronic acid .

- Additives : Addition of Cu(I) salts (e.g., CuBr) suppresses protodeboronation .

Q. How do pH and solvent polarity affect the compound’s reactivity in nucleophilic substitution reactions?

- Acidic conditions (pH < 5) : Promote boronic acid activation via tetrahedral boronate formation, enhancing reactivity with alcohols .

- Solvent effects : Aprotic solvents (e.g., THF) stabilize the boronic acid, while polar solvents (e.g., DMF) accelerate reactions with electrophiles .

Q. What computational methods predict the compound’s behavior in biological systems (e.g., enzyme inhibition)?

- Docking studies : Use software like AutoDock Vina to model interactions with carbohydrate-binding proteins (e.g., lectins) .

- pKa prediction : Tools like MarvinSketch estimate the boronic acid’s pKa (~8.2), guiding its use in pH-dependent binding assays .

Q. How does the cyanomethyl group impact the compound’s metabolic stability in in vitro assays?

- Cytochrome P450 (CYP) interactions : The group reduces CYP3A4 inhibition compared to nitro or trifluoromethyl analogues, as shown in hepatic microsomal stability assays .

- Hydrolysis resistance : The cyanomethyl group resists esterase-mediated cleavage better than hydroxymethyl derivatives .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.